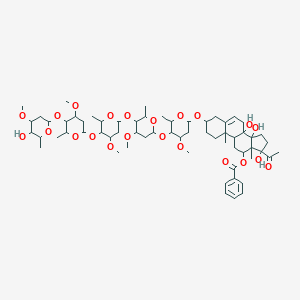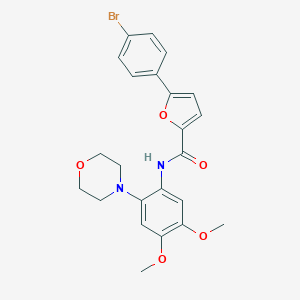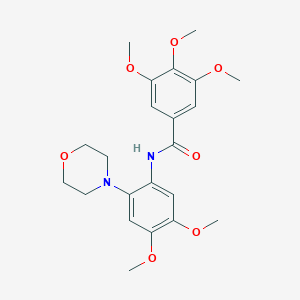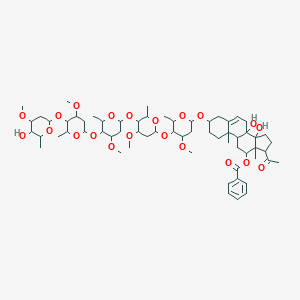
Pallavicinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pallavicinin is a natural product that has been isolated from the marine sponge, Petrosia sp. It is a member of the class of cyclic peptides, which are known for their diverse biological activities. Pallavicinin has been found to exhibit potent cytotoxic and antitumor activity, making it a promising candidate for the development of novel anticancer drugs.
Scientific Research Applications
Neopallavicinin and Pallavicinin in Liverworts
- Neopallavicinin and pallavicinin, identified in the Taiwanese liverwort Pallavicinia subciliata, represent distinct chemotypes within this species. The structure of these compounds was determined through spectroscopic analysis, highlighting the diversity of chemical compounds in liverworts (Liu & Wu, 1999).
Synthetic Pathways for Pallavicinin
- Efficient stereocontrolled synthesis of pallavicinin and neopallavicinin was achieved from Wieland-Miescher ketone. This synthetic pathway, involving Grob fragmentation, intramolecular aldol cyclization, and Michael reaction, offers insights into the creation of pallavicinin analogues and related bioactive diterpenoids (Peng & Wong, 2006).
Structural Insights and Biogenetic Pathways
- The structures and absolute configurations of pallavicinin and related diterpenes from Pallavicinia ambigua were elucidated, revealing insights into their biogenetic pathways. This research enhances understanding of the natural synthesis and potential applications of these compounds (Li et al., 2005).
Advancements in Synthesis Techniques
- The first enantioselective synthesis of pallavicinin and neopallavicinin was achieved without the use of protecting groups. This novel method demonstrates advancements in synthetic chemistry, particularly in forming chiral quaternary stereocenters and assembling bicyclic moieties (Huang, Guo, & Jia, 2015).
Overview of Pallavicinia Diterpenoid Synthesis
- A comprehensive review on the synthesis of Pallavicinia diterpenoids provided insights into various successful synthetic approaches. These approaches have paved the way for the creation of sufficient quantities of these compounds for biological evaluation, underscoring their potential in scientific research (Bian, Peng, & Wong, 2016).
properties
CAS RN |
156250-64-5 |
|---|---|
Product Name |
Pallavicinin |
Molecular Formula |
C20H22BrN2NaO4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1R,2S,3S,6Z,7S,9R,10R,13R)-13-ethenyl-6-ethylidene-1,9,12,12-tetramethyl-4,8-dioxatetracyclo[8.3.1.02,9.03,7]tetradecane-5,11-dione |
InChI |
InChI=1S/C20H26O4/c1-7-10-13-14(23-17(10)22)15-19(5)9-11(20(15,6)24-13)16(21)18(3,4)12(19)8-2/h7-8,11-15H,2,9H2,1,3-6H3/b10-7-/t11-,12-,13-,14+,15+,19+,20-/m0/s1 |
InChI Key |
WYOPVCJAKMHFLL-AWFQMRMFSA-N |
Isomeric SMILES |
C/C=C\1/[C@H]2[C@H]([C@@H]3[C@@]4(C[C@H]([C@@]3(O2)C)C(=O)C([C@@H]4C=C)(C)C)C)OC1=O |
SMILES |
CC=C1C2C(C3C4(CC(C3(O2)C)C(=O)C(C4C=C)(C)C)C)OC1=O |
Canonical SMILES |
CC=C1C2C(C3C4(CC(C3(O2)C)C(=O)C(C4C=C)(C)C)C)OC1=O |
synonyms |
neopallavicinin pallavicinin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B235397.png)



![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B235422.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B235425.png)
![(4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxyspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B235426.png)